molecular formula C13H15NO2 B12661854 3-(1-Naphthylamino)propane-1,2-diol CAS No. 69828-78-0

3-(1-Naphthylamino)propane-1,2-diol

Cat. No.: B12661854
CAS No.: 69828-78-0
M. Wt: 217.26 g/mol
InChI Key: FFDICKQFLGMKFP-UHFFFAOYSA-N
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Description

3-(1-Naphthylamino)propane-1,2-diol is a chiral diol characterized by a naphthylamino substituent (-NH-C₁₀H₇) attached to the propane-1,2-diol backbone. The naphthyl group enhances π-π interactions, while the amino and hydroxyl groups enable chiral resolution and coordination with metal centers .

Properties

CAS No.

69828-78-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-(naphthalen-1-ylamino)propane-1,2-diol

InChI

InChI=1S/C13H15NO2/c15-9-11(16)8-14-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-16H,8-9H2

InChI Key

FFDICKQFLGMKFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthylamino)propane-1,2-diol typically involves the reaction of 1-naphthylamine with an appropriate diol precursor under controlled conditions. One common method involves the reaction of 1-naphthylamine with glycidol in the presence of a catalyst to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(1-Naphthylamino)propane-1,2-diol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthylamino)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(1-Naphthylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The naphthylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Substituent Position and Enantioselectivity

  • 3-(Naphthalen-1-yloxy)propane-1,2-diol and 3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD): These analogs differ in the position of the naphthyloxy group (1- vs. 2-position). Both exhibit exceptional enantioselectivity, with enantiomeric excess (ee) values of 99.4% and 99.5%, respectively, when resolved using homochiral cage assemblies. This highlights minimal positional impact on enantioselectivity but underscores the naphthyl group’s role in chiral recognition .

Functional Group Variations

  • 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-Triazol-1-yl)propane-1,2-diol: These analogs feature azole rings instead of aromatic naphthyl groups. Synthesized via hydrolysis of dioxolanes, they are studied for biological activity, though specific data on enantioselectivity or physical properties are absent. The azole groups may enhance medicinal relevance due to their heterocyclic pharmacophores . Key Contrast: The naphthylamino group in the target compound likely offers stronger π-π stacking and hydrophobic interactions compared to azoles, favoring applications in separation sciences over biological systems.

Halogenated and Fluorinated Analogs

  • 3-(p-Chlorophenoxy)-propane-1,2-diol (Chlorphenesin): A cosmetic preservative with a molecular weight of 202.64 g/mol, its chlorophenoxy group enhances stability and antimicrobial activity .
  • Key Contrast: The target compound’s naphthylamino group confers aromaticity but lacks halogen-induced polarity, limiting direct comparison with these analogs.

Biological Activity

3-(1-Naphthylamino)propane-1,2-diol, a compound with the molecular formula C13H15NO2, has garnered attention in various fields of biological and medicinal research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthylamino group attached to a propane-1,2-diol backbone. This structure is significant as it influences the compound's interaction with biological targets, potentially modulating enzyme activity and receptor interactions.

The biological activity of 3-(1-Naphthylamino)propane-1,2-diol is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in cellular processes such as:

  • Signal Transduction : Modulation of pathways that control cellular responses.
  • Gene Expression : Influencing the transcription of genes involved in various biological processes.
  • Metabolic Pathways : Affecting metabolic reactions that are crucial for cell survival and function.

The naphthylamino group is particularly important as it can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.

Biological Activity

Research has indicated several key areas where 3-(1-Naphthylamino)propane-1,2-diol exhibits biological activity:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer where metabolic dysregulation occurs.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant effects of 3-(1-Naphthylamino)propane-1,2-diol demonstrated its ability to reduce oxidative stress markers in vitro. The compound was tested against various reactive oxygen species (ROS), showing significant scavenging activity compared to standard antioxidants.

Case Study 2: Enzyme Interaction

In another investigation, the interaction of 3-(1-Naphthylamino)propane-1,2-diol with cytochrome P450 enzymes was analyzed. The results indicated that the compound could act as an inhibitor, altering the metabolism of other drugs and potentially leading to drug-drug interactions.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
3-(1-Naphthylamino)propane-1,2-diolC13H15NO2Antioxidant, enzyme inhibition
3-(Dimethylamino)propane-1,2-diolC5H13NO2Limited biological activity
3-(Dodecylamino)propane-1,2-diolC15H31NO2Primarily used in industrial applications

This table illustrates that while similar compounds exist, 3-(1-Naphthylamino)propane-1,2-diol stands out due to its pronounced biological activities linked to its unique naphthyl group.

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